![molecular formula C11H23NO B13948471 1-[2-(Diethylamino)ethyl]cyclopentanol CAS No. 25363-25-1](/img/structure/B13948471.png)
1-[2-(Diethylamino)ethyl]cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Diethylamino)ethyl]cyclopentanol is an organic compound with the molecular formula C11H23NO It is a derivative of cyclopentanol, where the hydroxyl group is attached to a cyclopentane ring, and the compound is further modified with a diethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(Diethylamino)ethyl]cyclopentanol can be synthesized through a multi-step process. One common method involves the initial formation of cyclopentanol from cyclopentene via an addition-esterification reaction with acetic acid, followed by a transesterification reaction with methanol . The diethylaminoethyl group can be introduced through a nucleophilic substitution reaction using diethylamine and an appropriate alkylating agent.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature and pressure, are optimized to ensure the efficient production of the compound while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Diethylamino)ethyl]cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and diethylamine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Various cyclopentanol derivatives.
Substitution: Compounds with different alkyl groups replacing the diethylaminoethyl group.
Scientific Research Applications
1-[2-(Diethylamino)ethyl]cyclopentanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[2-(Diethylamino)ethyl]cyclopentanol involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with receptors or enzymes, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: The parent compound with a hydroxyl group attached to a cyclopentane ring.
1-Ethylcyclopentanol: A derivative with an ethyl group instead of the diethylaminoethyl group.
1-[2-(Methylamino)ethyl]cyclopentanol: A similar compound with a methylaminoethyl group.
Uniqueness
1-[2-(Diethylamino)ethyl]cyclopentanol is unique due to the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
25363-25-1 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]cyclopentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-12(4-2)10-9-11(13)7-5-6-8-11/h13H,3-10H2,1-2H3 |
InChI Key |
YABIEDZOJCMTKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1(CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)
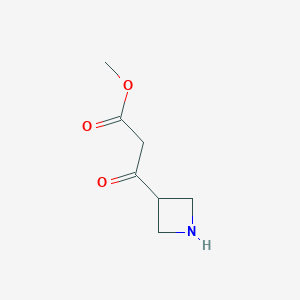

![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)

![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)
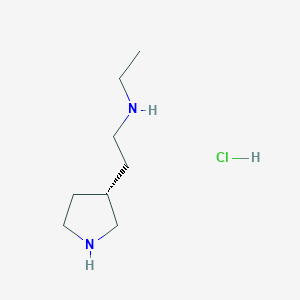
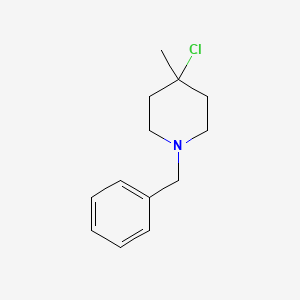
![tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B13948437.png)
![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)
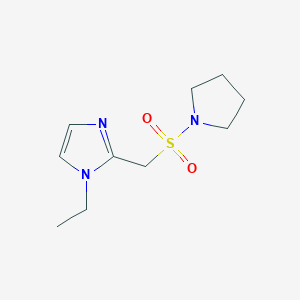
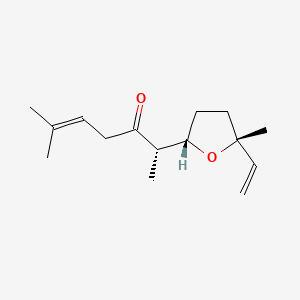
![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)
![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)
